2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMINO-6,6-DIFLUORO-BICYCLO[3.1.0]HEXANE-3-ACETIC ACID is a synthetic compound with the molecular formula C8H11F2NO2 and a molecular weight of 191.18 g/mol. This compound is characterized by its unique bicyclic structure, which includes two fluorine atoms and an amino group attached to a hexane ring. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of AMINO-6,6-DIFLUORO-BICYCLO[3.1.0]HEXANE-3-ACETIC ACID involves several steps. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the correct formation of the bicyclic structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
AMINO-6,6-DIFLUORO-BICYCLO[3.1.0]HEXANE-3-ACETIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, catalysts, and temperature controls to ensure the desired product formation. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
AMINO-6,6-DIFLUORO-BICYCLO[3.1.0]HEXANE-3-ACETIC ACID is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of AMINO-6,6-DIFLUORO-BICYCLO[3.1.0]HEXANE-3-ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
AMINO-6,6-DIFLUORO-BICYCLO[3.1.0]HEXANE-3-ACETIC ACID can be compared with other similar compounds, such as:
AMINO-4,4-DIFLUORO-CYCLOHEXANEACETIC ACID: This compound has a similar structure but differs in the position of the fluorine atoms and the overall ring structure.
(4,4-DIFLUOROCYCLOHEXYL)ACETIC ACID: This compound also contains fluorine atoms and a cyclohexane ring but lacks the bicyclic structure of AMINO-6,6-DIFLUORO-BICYCLO[3.1.0]HEXANE-3-ACETIC ACID.
The uniqueness of AMINO-6,6-DIFLUORO-BICYCLO[31
Eigenschaften
Molekularformel |
C8H11F2NO2 |
---|---|
Molekulargewicht |
191.17 g/mol |
IUPAC-Name |
2-(1-amino-6,6-difluoro-3-bicyclo[3.1.0]hexanyl)acetic acid |
InChI |
InChI=1S/C8H11F2NO2/c9-8(10)5-1-4(2-6(12)13)3-7(5,8)11/h4-5H,1-3,11H2,(H,12,13) |
InChI-Schlüssel |
DMJTWFJGWIIIQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2(C1C2(F)F)N)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.